4-[4-(Naphthalene-2-sulfonyl)piperazin-1-yl]-4-oxobutanoic acid
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Overview
Description
4-[4-(Naphthalene-2-sulfonyl)piperazin-1-yl]-4-oxobutanoic acid is an organic compound that belongs to the class of 2-naphthalene sulfonic acids and derivatives. This compound contains a naphthalene moiety that carries a sulfonic acid group at the 2-position, and it is known for its diverse applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification methods such as recrystallization and chromatography are employed to obtain high-purity 4-[4-(Naphthalene-2-sulfonyl)piperazin-1-yl]-4-oxobutanoic acid .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Naphthalene-2-sulfonyl)piperazin-1-yl]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfinyl compounds, and various substituted derivatives. These products have distinct chemical and physical properties that make them useful in different applications .
Scientific Research Applications
4-[4-(Naphthalene-2-sulfonyl)piperazin-1-yl]-4-oxobutanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(Naphthalene-2-sulfonyl)piperazin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[4-(Naphthalene-2-sulfonyl)piperazin-1-yl]-4-oxobutanoic acid include:
- 4-(6-Chloro-Naphthalene-2-Sulfonyl)-Piperazin-1-Yl-(3,4,5,6-Tetrahydro-2h-[1,4’]Bipyridinyl-4-Yl)-Methanone
- 2-[2-[4-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a naphthalene sulfonyl group and a piperazine moiety, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c21-17(7-8-18(22)23)19-9-11-20(12-10-19)26(24,25)16-6-5-14-3-1-2-4-15(14)13-16/h1-6,13H,7-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANLOVFRNUYHDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC(=O)O)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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